![molecular formula C41H26O26 B12325861 (1R,2R,20R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B12325861.png)
(1R,2R,20R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,2R,20R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone is a complex organic molecule. It belongs to the class of hydrolyzable tannins, which are known for their antioxidant properties and potential health benefits. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a polycyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the core polycyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of hydroxyl groups via hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. it can be produced on a small scale using advanced organic synthesis techniques. The process involves the careful control of reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of hydrolyzable tannins and their reactions.
Biology: It is studied for its antioxidant properties and potential health benefits.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular diseases.
Industry: It is used in the development of natural antioxidants for food preservation and cosmetics.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its antioxidant activity. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. Additionally, it can interact with various molecular targets, including enzymes and receptors, to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ellagic Acid: Another hydrolyzable tannin with similar antioxidant properties.
Gallic Acid: A simpler tannin with fewer hydroxyl groups but similar biological activities.
Tannic Acid: A more complex tannin with multiple gallic acid units.
Uniqueness
What sets this compound apart is its highly intricate structure, which provides a unique combination of properties. Its multiple hydroxyl groups and polycyclic framework contribute to its strong antioxidant activity and potential therapeutic benefits.
Properties
Molecular Formula |
C41H26O26 |
|---|---|
Molecular Weight |
934.6 g/mol |
IUPAC Name |
(1R,2R,20R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone |
InChI |
InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2/t11-,31?,34-,35?,36+/m1/s1 |
InChI Key |
UDYKDZHZAKSYCO-KBAPRYOHSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


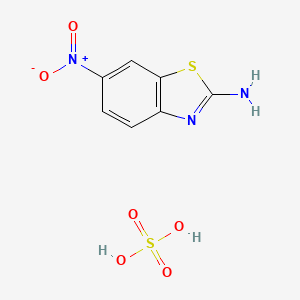
acetic acid](/img/structure/B12325786.png)
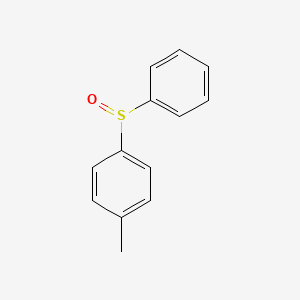
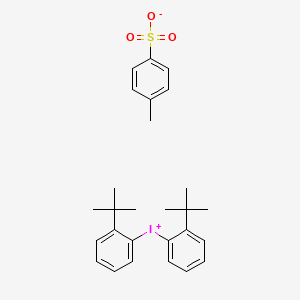
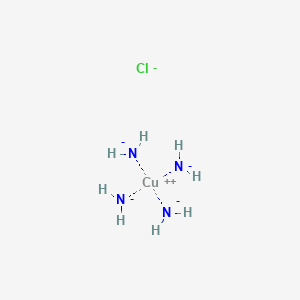
![2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside](/img/structure/B12325822.png)
![Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B12325825.png)
![{[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide](/img/structure/B12325832.png)
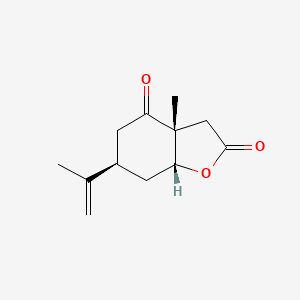
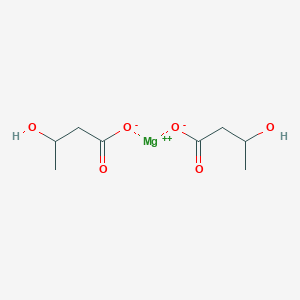
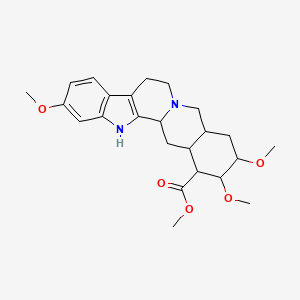
![Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-](/img/structure/B12325864.png)
![thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci)](/img/structure/B12325870.png)
![(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B12325874.png)
